pentyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 4-chlorobenzyl group might be introduced through a Friedel-Crafts alkylation . The purine derivative could be synthesized through multi-step reactions involving heterocyclic chemistry. The thioacetate group could potentially be introduced through a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. Techniques like NMR spectroscopy and mass spectrometry could be used to analyze the structure.Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the thioacetate group could undergo hydrolysis to form a thiol and acetic acid . The purine derivative could participate in reactions typical of nitrogenous bases, such as protonation or deprotonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .Scientific Research Applications
Synthesis and Reactivity in Metal Complexes
A study focused on the synthesis and reactivity of sodium and rare-earth metal complexes stabilized by dianionic N-aryloxo-functionalized beta-ketoiminate ligands. The reactions involved the use of acetylacetone and other compounds, highlighting the importance of such chemical interactions in producing novel metal complexes. These complexes were found to be efficient initiators for L-lactide polymerization, indicating their potential use in polymer science and materials engineering (Peng et al., 2008).
Tautomerism in Organic Synthesis
The synthesis and tautomerism of ethyl 2‐(2‐benzothiazolyl)‐2‐(6‐purinyl)acetate and related compounds were investigated, highlighting the role of such compounds in organic synthesis. This research provided insights into the behavior of purine derivatives, which are crucial in various chemical and pharmaceutical applications (Klemm et al., 2009).
Organometallic Chemistry
A study on the oxidation of Pd−C bonds in cyclopalladated complexes emphasized the significance of specific compounds in organometallic chemistry. This research contributes to a deeper understanding of the mechanisms involved in the oxidation process, which is crucial for the development of new catalytic systems (Kamaraj & Bandyopadhyay, 1999).
Acetylation in Organic Chemistry
Research on the acetylation of dimethoxybenzenes with acetic anhydride explored the role of acidic zeolites in catalysis. This study contributes to the field of organic chemistry, particularly in understanding the mechanisms of acetylation reactions (Moreau et al., 2000).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
Based on its structure, it can be hypothesized that the compound may undergo nucleophilic substitution reactions at the benzylic position . The chlorine atom in the benzyl group could potentially be replaced in an SN1 or SN2 reaction .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities . Therefore, it is possible that this compound could affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown a wide range of biological activities . Therefore, it is possible that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
pentyl 2-[1-[(4-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c1-4-5-6-11-30-16(27)13-31-20-23-18-17(24(20)2)19(28)26(21(29)25(18)3)12-14-7-9-15(22)10-8-14/h7-10H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQXGNYOIAFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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